molecular formula C8H14O B12707653 5-Methyl-2-hepten-4-one, (R-2Z)- CAS No. 134357-03-2

5-Methyl-2-hepten-4-one, (R-2Z)-

Cat. No.: B12707653
CAS No.: 134357-03-2
M. Wt: 126.20 g/mol
InChI Key: ARJWAURHQDJJAC-FXXDRWHHSA-N
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Description

5-Methyl-2-hepten-4-one, (R-2Z)-, also known as filbertone or hazelnut ketone, is an organic compound with the molecular formula C8H14O. It is predominantly found in hazelnuts and is responsible for their characteristic aroma. This compound is widely used in the flavor and fragrance industry due to its nutty and fruity scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic method for preparing 5-Methyl-2-hepten-4-one involves the reaction of 2-hepten-4-one with a methylating agent such as methylmagnesium bromide. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 5-Methyl-2-hepten-4-one often involves the Grignard reaction, where 2-butyl magnesium chloride reacts with crotonaldehyde, followed by oxidation. Another method includes the reaction of 2-methylbutanoyl chloride with propene .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-hepten-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidized products.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

5-Methyl-2-hepten-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-hepten-4-one involves its interaction with specific molecular targets and pathways. It is known to activate cyclic adenosine monophosphate (cAMP) signaling, which plays a role in lipid metabolism and energy homeostasis . This activation can lead to various physiological effects, including the reduction of lipid accumulation in adipose tissue.

Comparison with Similar Compounds

Similar Compounds

    2-Hepten-4-one: Another ketone with a similar structure but lacks the methyl group at the 5th position.

    6-Methyl-5-hepten-2-one: A related compound with a different position of the double bond and methyl group.

    2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol: A structurally similar compound with additional functional groups

Uniqueness

5-Methyl-2-hepten-4-one is unique due to its specific aroma profile, which is predominantly nutty and fruity. This distinct scent makes it highly valuable in the flavor and fragrance industry, setting it apart from other similar compounds .

Properties

CAS No.

134357-03-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(Z,5R)-5-methylhept-2-en-4-one

InChI

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4-/t7-/m1/s1

InChI Key

ARJWAURHQDJJAC-FXXDRWHHSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)/C=C\C

Canonical SMILES

CCC(C)C(=O)C=CC

Origin of Product

United States

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